Cas no 1804422-77-2 (2-Cyano-4-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine)
2-Cyano-4-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-4-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine
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- Inchi: 1S/C9H5F5N2/c1-4-2-5(8(10)11)7(9(12,13)14)6(3-15)16-4/h2,8H,1H3
- InChI Key: XYODWSOROSTQCC-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C)=NC(C#N)=C1C(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 292
- XLogP3: 2.8
- Topological Polar Surface Area: 36.7
2-Cyano-4-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029040022-1g |
2-Cyano-4-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine |
1804422-77-2 | 97% | 1g |
$1,519.80 | 2022-04-02 |
2-Cyano-4-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2-Cyano-4-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine
Professional Introduction to 2-Cyano-4-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine (CAS No. 1804422-77-2)
2-Cyano-4-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine, identified by its CAS number CAS No. 1804422-77-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and industrial applications.
The molecular structure of 2-Cyano-4-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine incorporates several key functional groups, including cyano, difluoromethyl, and trifluoromethyl substituents. These groups contribute to the compound's unique chemical properties and potential biological interactions. The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.
In recent years, there has been a growing interest in the development of novel compounds with enhanced pharmacological profiles. The combination of cyano, difluoromethyl, and trifluoromethyl groups in 2-Cyano-4-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine positions it as a promising candidate for further investigation in various therapeutic areas. Specifically, this compound has shown potential in the design of kinase inhibitors, which are critical in the treatment of cancers and inflammatory diseases.
One of the most compelling aspects of 2-Cyano-4-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine is its ability to modulate enzyme activity through precise structural modifications. The difluoromethyl group, in particular, has been extensively studied for its ability to improve binding affinity and selectivity in drug candidates. This feature is particularly valuable in the development of targeted therapies where specificity is paramount.
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on various kinases, including those involved in tumor growth and progression. The trifluoromethyl group further contributes to these effects by enhancing the compound's interactions with biological targets. These findings suggest that 2-Cyano-4-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine could serve as a valuable scaffold for the development of new anticancer agents.
The cyano group in the molecule also plays a crucial role in its pharmacological properties. It can participate in hydrogen bonding interactions with biological targets, thereby increasing the compound's binding affinity. This feature is particularly important in the design of drugs that require strong and specific interactions with their targets.
In addition to its potential in oncology, 2-Cyano-4-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine has shown promise in other therapeutic areas. For instance, it has been investigated for its potential role in anti-inflammatory treatments. The unique combination of functional groups in this compound allows it to interact with multiple pathways involved in inflammation, making it a versatile candidate for drug development.
The synthesis of 2-Cyano-4-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine involves a series of carefully orchestrated chemical reactions that highlight the expertise required in medicinal chemistry. The introduction of fluorinated groups requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these objectives.
The importance of fluorinated compounds in modern drug discovery cannot be overstated. Fluoroatoms are known to enhance drug properties such as bioavailability, metabolic stability, and binding affinity. The strategic placement of difluoromethyl and trifluoromethyl groups in 2-Cyano-4-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine underscores its potential as a lead compound for further development.
Ongoing research continues to explore the full therapeutic potential of this compound. By leveraging cutting-edge computational methods and high-throughput screening techniques, scientists are identifying new derivatives with improved pharmacological profiles. These efforts are expected to yield novel drug candidates that address unmet medical needs.
The versatility of 2-Cyano-4-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine is further highlighted by its potential use as an intermediate in the synthesis of more complex molecules. Its structural features make it an ideal building block for designing multifunctional drugs that can target multiple disease pathways simultaneously.
In conclusion, 2-Cyano-4-(difluoromethyl)-6-methy1-3-(trifluroformethylation)pyridine (CAS No. 1804422-77-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable candidate for further investigation across various therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation drugs.
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